molecular formula C13H9ClN2O4 B8368563 2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone

2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone

Cat. No. B8368563
M. Wt: 292.67 g/mol
InChI Key: WBRJLYSTBFTVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone is a useful research compound. Its molecular formula is C13H9ClN2O4 and its molecular weight is 292.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-Chloro-3-pyridyloxy)-5-nitro-1-phenylethanone

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)oxy-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C13H9ClN2O4/c14-10-5-12(7-15-6-10)20-8-13(17)9-2-1-3-11(4-9)16(18)19/h1-7H,8H2

InChI Key

WBRJLYSTBFTVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC2=CC(=CN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluoro-5-nitroacetophenone (3.6 g, 20 mmol, described by Cooper, et. al. J. Med. Chem. 33:1246-1252 (1990)) and 5-chloro-3-pyridinol (3.2 g, 25 mmol) were dissolved in acetone (20 mL). After addition of solid K2CO3 (3.5 g, 26 mmol), the reaction mixture was heated to reflux for 4 hr. The reaction mixture was cooled and acetone was removed under reduced pressure. The residue was suspended in deionized water (50 mL) and extracted with ethyl acetate (3×50 mL). The combined organic portions were washed with saturated brine, dried over MgSO4, filtered, and concentrated to a brown oil which was partially purified by column chromatography (silica gel, 4:1 hexanes:ethyl acetate) to provide 4 g of 2-(5-chloro-3-pyridyloxy)-5-nitro-1-phenylethanone. This material was dissolved in ethanol (40 mL) and acetic acid (5.3 mL, 93 mmol) to which iron powder (300 mesh, 2.6 g, 46.5 mmol) was added. The reaction mixture was heated to reflux for two days. After removal of excess iron (with a magnetic stir-bar retriever), the reaction mixture was poured into 300 mL of deionized water and extracted with ethyl acetate (3×100 mL). The combined organic portions were washed with saturated brine, dried over MgSO4, filtered, and concentrated to a brown oil which was purified by column chromatography (silica gel, 4:1 hexanes:ethyl acetate). The product 5′-amino-2′-(5-chloro-3-pyridyloxy)-1-phenylethanone was obtained as a yellow oil (1.03g).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

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